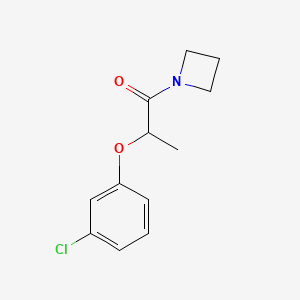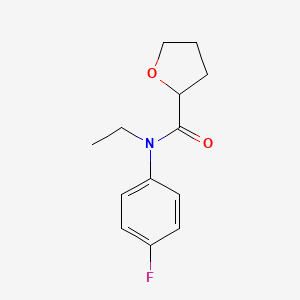![molecular formula C15H21NO2 B7515432 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone, also known as PMK glycidate or PMK methyl glycidate, is a chemical compound that is commonly used in the illicit production of the drug MDMA (3,4-methylenedioxymethamphetamine). PMK glycidate is a precursor chemical that is used to synthesize MDMA, which is a popular recreational drug that is known for its psychoactive effects. In recent years, there has been an increase in the use of PMK glycidate in the production of MDMA, which has led to concerns about its potential impact on public health and safety.
作用機序
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate does not have a direct mechanism of action, as it is a precursor chemical that is used to synthesize MDMA. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces its psychoactive effects by increasing the release of these neurotransmitters in the brain. The use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy.
Biochemical and Physiological Effects:
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate itself does not have any known biochemical or physiological effects, as it is a precursor chemical that is used to synthesize MDMA. However, the use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy. Additionally, the use of MDMA has been linked to long-term changes in brain function, including alterations in serotonin and dopamine signaling pathways.
実験室実験の利点と制限
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate is commonly used in laboratory experiments to study the synthesis of MDMA and related compounds. The advantages of using 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in these experiments include its high yield and purity, as well as its availability from commercial sources. However, the use of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in laboratory experiments is also associated with several limitations, including the potential for exposure to toxic chemicals and the risk of accidental explosions or fires.
将来の方向性
There are several potential future directions for research on 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and its role in the production of MDMA. One area of research could focus on developing new synthesis methods for 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate that are more efficient and environmentally friendly. Another area of research could focus on developing new analytical methods for detecting 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and related precursor chemicals in illicit drug manufacturing settings. Additionally, research could be conducted to investigate the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.
合成法
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate can be synthesized using a variety of methods, including the Wacker oxidation method, the Henry reaction method, and the Leuckart-Wallach reaction method. The Wacker oxidation method involves the use of palladium catalysts to convert safrole, a natural compound found in sassafras oil, into 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Henry reaction method involves the condensation of benzaldehyde and nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Leuckart-Wallach reaction method involves the reduction of methyl 3,4-methylenedioxyphenylacetate to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate using formic acid and ammonium formate.
科学的研究の応用
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate has been the subject of scientific research due to its role in the production of MDMA. Researchers have studied the chemical properties of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate, as well as its synthesis methods and the potential risks associated with its use in the production of MDMA. Additionally, researchers have investigated the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.
特性
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-2-3-7-14(12)9-15(18)16-8-4-6-13(10-16)11-17/h2-3,5,7,13,17H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFJHSJCDEXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)





![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)



